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Compound of Interest

Compound Name: Hexafluoropropene

Cat. No.: B6593677

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for
hexafluoropropene (CsFe), a critical building block in the synthesis of various fluoropolymers
and pharmaceutical intermediates. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering
valuable data for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The quantitative spectroscopic data for hexafluoropropene are summarized in the tables
below, providing a clear reference for its characteristic spectral features.

Table 1: **F and **C NMR Spectroscopic Data of
Hexafluoropropene

Note on NMR Data Availability: Experimental 13C NMR data for hexafluoropropene is not
readily available in the surveyed literature. The *°F NMR chemical shifts presented are based
on typical ranges for fluoroalkenes and data for hexafluoropropene observed as an impurity in
related compounds; specific coupling constants for the pure monomer are not consistently
reported.
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. Chemical Shift o Coupling
Nucleus Position Multiplicity
(®) ppm Constant (J) Hz
19F -CFs ~-73 Multiplet Not available
=CF2 (cis to - ) )
19F ~-95 Multiplet Not available
CF3)
=CF: (trans to - ) ]
19F ~-108 Multiplet Not available
CFs)
19F -CF= ~-193 Multiplet Not available
Data not
13C C1 (-CF3) _ - -
available
Data not
13C C2 (-CF=) _ - -
available
Data not
13C C3 (=CF2) , - -
available

Chemical shifts are referenced to CFCls for °F NMR.

Table 2: Infrared (IR) Spectroscopy Data of Gaseous
Hexafluoropropene

The following table details the fundamental vibrational frequencies observed in the gas-phase
infrared spectrum of hexafluoropropene.[1]
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Wavenumber (cm~?) Intensity Assignment

1795 Very Strong C=C stretch

1395 Very Strong CFs asymmetric stretch
1340 Strong Overtone/Combination
1295 Very Strong CF stretch

1245 Very Strong CFs symmetric stretch
1185 Strong CF stretch

1020 Medium CF2 wag

980 Strong CF stretch

770 Strong CFs rock

655 Medium CFs deformation

560 Medium C-C-C bend

511 Medium CFs rock

430 Weak CFz rock

364 Medium CF bend

310 Weak CFs torsion

Table 3: Mass Spectrometry (MS) Data of
Hexafluoropropene

The mass spectrum of hexafluoropropene is typically acquired using electron ionization (El),
resulting in characteristic fragmentation patterns. The major fragments are listed below.[2]
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m/z Relative Intensity (%) Proposed Fragment lon
131 100 [C2Fs]*

69 ~80 [CF3]*

100 ~60 [CaFa]*

150 ~30 [CsFs]* (Molecular lon)
31 ~25 [CF]*

81 ~15 [C2Fs]*

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the
spectroscopic data for hexafluoropropene, which exists as a gas at standard temperature and
pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol (Gas Phase)

o Sample Preparation: A specialized high-pressure NMR tube constructed from a suitable
material (e.g., thick-walled borosilicate glass or a metal alloy) is required. The tube is
attached to a vacuum line, evacuated, and then filled with gaseous hexafluoropropene to
the desired pressure. A small amount of a deuterated solvent (e.g., CDClIs or acetone-ds)
containing a reference standard (e.g., TMS for 13C, CFClIs for 1°F) may be added as a
capillary insert for locking and referencing.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
probe capable of handling high-pressure samples and tunable to 1°F and 13C frequencies is
used.

e 19F NMR Acquisition:

o Pulse Program: A standard single-pulse experiment is typically sufficient.
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o Acquisition Parameters: A spectral width appropriate for the wide chemical shift range of
fluorine is set (e.g., -250 to 50 ppm). A sufficient number of scans are acquired to achieve
an adequate signal-to-noise ratio. The chemical shifts are referenced to an external or
internal standard of CFCls (0 ppm).

13C NMR Acquisition:

o Pulse Program: A standard proton-decoupled single-pulse experiment is used. Due to the
low natural abundance of 13C and potentially long relaxation times, a sufficient relaxation
delay is employed.

o Acquisition Parameters: The spectral width is set to cover the expected range for
fluorinated carbons (e.g., 80 to 160 ppm). A large number of scans is typically required.
Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy Protocol (Gas Phase)

Sample Preparation: A gas cell with windows transparent to IR radiation (e.g., NaCl or KBr)
is used. The cell is first evacuated and a background spectrum of the empty cell is recorded.
Gaseous hexafluoropropene is then introduced into the cell to a specific partial pressure.
For detecting low concentrations, a multi-pass gas cell can be used to increase the effective
path length.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.

Data Acquisition: The IR spectrum of the hexafluoropropene sample is recorded over the
mid-IR range (typically 4000 to 400 cm~1). The final absorbance spectrum is obtained by
ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS) Protocol

Sample Introduction: As a gas, hexafluoropropene can be introduced directly into the ion
source of the mass spectrometer via a gas inlet system or as the effluent from a gas
chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EIl) source is
typically used.
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 lonization and Fragmentation: In the El source, the gaseous hexafluoropropene molecules
are bombarded with high-energy electrons (typically 70 eV). This causes the formation of a
molecular ion ([CsFs]*) which is energetically unstable and undergoes fragmentation to
produce smaller, stable fragment ions.[2]

o Mass Analysis and Detection: The resulting ions are accelerated and separated based on
their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector
records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of
hexafluoropropene and its fragmentation pattern in mass spectrometry.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b6593677?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C116154&Mask=200
https://www.benchchem.com/product/b6593677?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6593677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Workflow for Spectroscopic Analysis of Hexafluoropropene
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Caption: Logical workflow for the spectroscopic analysis of hexafluoropropene.
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Mass Spectrometry Fragmentation of Hexafluoropropene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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